
N-propylcyclopropanamine
説明
N-propylcyclopropanamine is a chemical compound with the molecular formula C6H13N . It has a molecular weight of 99.18 . The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C6H13N/c1-2-5-7-6-3-4-6/h6-7H,2-5H2,1H3 .
Molecular Structure Analysis
The molecular structure of this compound consists of a cyclopropane ring with a propyl group and an amine group attached . The exact structure can be represented by the InChI code: 1S/C6H13N/c1-2-5-7-6-3-4-6/h6-7H,2-5H2,1H3 .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 99.17 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . It has a rotatable bond count of 3 . The exact mass and monoisotopic mass of this compound are 99.104799419 g/mol . The topological polar surface area is 12 Ų . It has a heavy atom count of 7 .
科学的研究の応用
Analytical Characterization and Synthesis
Analytical Profiles in Biological Matrices : A study by De Paoli et al. (2013) focused on characterizing psychoactive arylcyclohexylamines, closely related to N-propylcyclopropanamine, using various analytical methods. They developed a method for the qualitative and quantitative analysis of these compounds in biological fluids (De Paoli et al., 2013).
Syntheses and Analytical Characterizations : Wallach et al. (2016) described the syntheses of N-alkyl-arylcyclohexylamines, including N-propyl variants, providing valuable insights into their structural and analytical properties (Wallach et al., 2016).
Biological and Neurological Applications
Neuroprotective Effects of Metabolites : Jiang et al. (2016) explored the neuroprotective effects of clozapine metabolites. Although not directly linked to this compound, this research highlights the broader context of cyclopropylamine derivatives in neuroprotection (Jiang et al., 2016).
Impact on Nerve Cells in Zebrafish : A study by Zhang Jie et al. (2009) used Trans-2-phenylcyclopropylamine, a compound related to this compound, to explore its effects on nerve cells in zebrafish, shedding light on the molecular mechanisms of its action (Zhang Jie et al., 2009).
Miscellaneous Applications
Use in Imaging Studies : Narendran et al. (2010) conducted a study using a compound similar to this compound, demonstrating its potential in imaging dopamine receptors in the human brain (Narendran et al., 2010).
- (2017) explored the therapeutic effects of psilocybin, a serotonergic hallucinogen. While not directly related to this compound, this research offers insight into the potential therapeutic applications of hallucinogenic compounds in general, which could be relevant for similar structures like this compound (Johnson & Griffiths, 2017).
Chemical Neuroscience
- DARK Classics in Chemical Neuroscience : Lakstygal et al. (2019) discussed the use and clinical importance of anticholinergic drugs, including compounds structurally similar to this compound, providing a broader understanding of how such compounds can modulate the central nervous system (Lakstygal et al., 2019)
作用機序
Mode of Action
It’s structurally similar compound, cyclopropylamine, has been reported to interact with cytochrome p450 enzymes . It inactivates these enzymes through a mechanism involving initial one-electron oxidation at nitrogen followed by scission of the cyclopropane ring leading to covalent modification of the enzyme
Biochemical Pathways
Cyclopropylamine is known to inhibit quinoprotein methylamine dehydrogenase from Paracoccus denitrificans
生化学分析
Biochemical Properties
N-propylcyclopropanamine plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with cytochrome P450 enzymes, where it undergoes one-electron oxidation at the nitrogen atom, leading to the scission of the cyclopropane ring and covalent modification of the enzyme . This interaction highlights its potential as a mechanism-based inhibitor of enzymes, affecting various metabolic pathways.
Cellular Effects
This compound influences cellular processes by interacting with specific cell signaling pathways and altering gene expression. It has been observed to affect the activity of cytochrome P450 enzymes, which play a crucial role in cellular metabolism and detoxification processes . The compound’s interaction with these enzymes can lead to changes in cellular metabolism, impacting the overall function of the cells.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly enzymes. The compound inactivates cytochrome P450 enzymes through a mechanism that involves initial one-electron oxidation at the nitrogen atom, followed by the scission of the cyclopropane ring . This process results in the covalent modification of the enzyme, leading to its inhibition. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over extended periods . Long-term exposure to this compound can lead to alterations in cellular function, including changes in enzyme activity and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects by modulating enzyme activities and metabolic pathways. At higher doses, it can cause toxic or adverse effects, including enzyme inhibition and disruption of cellular processes . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes are responsible for the oxidation of organic substances and play a crucial role in the metabolism of drugs and other xenobiotics . The compound’s interaction with these enzymes can affect metabolic flux and alter metabolite levels, influencing overall metabolic processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in particular cellular compartments . The distribution of this compound can impact its activity and function, as it may concentrate in areas where its target enzymes or biomolecules are located.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound may be directed to specific compartments or organelles, such as the endoplasmic reticulum or mitochondria, where it can interact with its target enzymes . This localization is crucial for its activity, as it ensures that this compound reaches the sites where it can exert its biochemical effects.
特性
IUPAC Name |
N-propylcyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N/c1-2-5-7-6-3-4-6/h6-7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAOWJXCNVJBLNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00477430 | |
| Record name | N-propylcyclopropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00477430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73121-93-4 | |
| Record name | N-propylcyclopropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00477430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


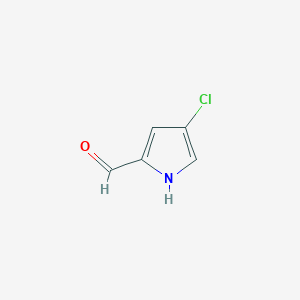
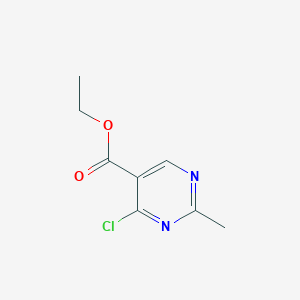


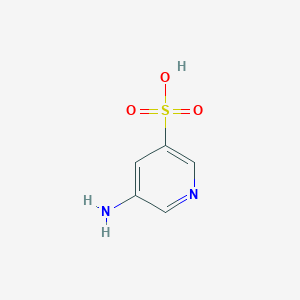


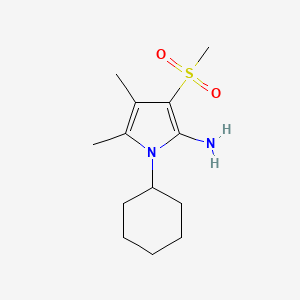
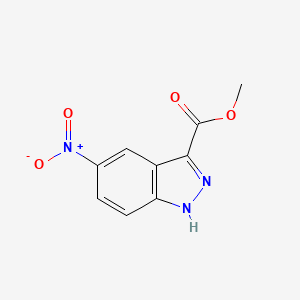
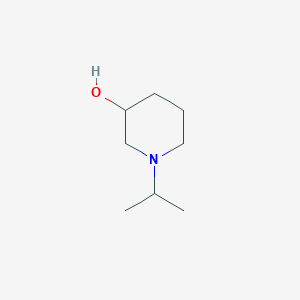
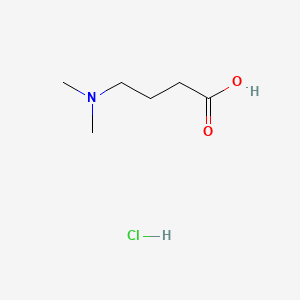
![7-Methylsulfonyl-2-thia-7-azaspiro[4.4]nonane](/img/structure/B1315298.png)


